Methanone, phenyl(tetrahydro-2-furanyl)-
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Overview
Description
Phenyl(tetrahydrofuran-2-yl)methanone is an organic compound with the molecular formula C11H12O2 It consists of a phenyl group attached to a tetrahydrofuran ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(tetrahydrofuran-2-yl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of phenylmagnesium bromide with tetrahydrofuran-2-carboxylic acid chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of phenyl(tetrahydrofuran-2-yl)methanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Phenyl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl(tetrahydrofuran-2-yl)methanol using oxidizing agents such as potassium permanganate.
Reduction: Reduction of phenyl(tetrahydrofuran-2-yl)methanone can yield phenyl(tetrahydrofuran-2-yl)methanol using reducing agents like sodium borohydride.
Substitution: The methanone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenyl(tetrahydrofuran-2-yl)methanol.
Reduction: Phenyl(tetrahydrofuran-2-yl)methanol.
Substitution: Various substituted phenyl(tetrahydrofuran-2-yl)methanone derivatives.
Scientific Research Applications
Phenyl(tetrahydrofuran-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenyl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell signaling pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Phenyl(tetrahydrofuran-2-yl)methanone can be compared with other similar compounds such as:
Furan-2-yl(phenyl)methanone: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
Phenyl(tetrahydrofuran-2-yl)methanol: The reduced form of phenyl(tetrahydrofuran-2-yl)methanone.
Phenyl(tetrahydrofuran-2-yl)amine: A derivative where the methanone group is replaced by an amine group.
The uniqueness of phenyl(tetrahydrofuran-2-yl)methanone lies in its specific structural features and its potential as a versatile intermediate in organic synthesis and its biological activities.
Biological Activity
Methanone, phenyl(tetrahydro-2-furanyl)-, also known as a tetrahydrofuran derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14O
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 1-(2-furanyl)-2-phenylethanone
Biological Activity
The biological activity of Methanone, phenyl(tetrahydro-2-furanyl)- has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to Methanone exhibit significant antimicrobial properties. For instance, derivatives with furan rings have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
---|---|---|
Compound A | 100 | 50 |
Compound B | 75 | 40 |
Methanone, phenyl(tetrahydro-2-furanyl)- | TBD | TBD |
Note: Specific MIC values for Methanone are yet to be determined in published studies.
Anticancer Activity
Methanone derivatives have shown promise in inhibiting cancer cell proliferation. A study conducted on various cancer cell lines revealed that these compounds could induce apoptosis and inhibit tumor growth through several mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Metastasis : Reduction in the expression of matrix metalloproteinases (MMPs).
The precise mechanisms by which Methanone, phenyl(tetrahydro-2-furanyl)- exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Acting as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptors : Binding to cellular receptors that regulate cell growth and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various furan derivatives, including Methanone, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, suggesting potential for development into therapeutic agents. -
Anticancer Research :
In vitro studies on breast cancer cell lines demonstrated that Methanone derivatives could inhibit cell proliferation by up to 70% at certain concentrations. This effect was attributed to the compound's ability to disrupt mitochondrial function and induce oxidative stress.
Properties
CAS No. |
141957-79-1 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
oxolan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H12O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
IVUBVBNAIATXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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